S-Nitroso-CoA

Description

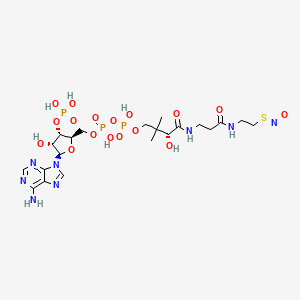

Structure

2D Structure

Properties

CAS No. |

82494-50-6 |

|---|---|

Molecular Formula |

C21H35N8O17P3S |

Molecular Weight |

796.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-nitrososulfanylethylamino)-3-oxopropyl]amino]-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C21H35N8O17P3S/c1-21(2,16(32)19(33)24-4-3-12(30)23-5-6-50-28-34)8-43-49(40,41)46-48(38,39)42-7-11-15(45-47(35,36)37)14(31)20(44-11)29-10-27-13-17(22)25-9-26-18(13)29/h9-11,14-16,20,31-32H,3-8H2,1-2H3,(H,23,30)(H,24,33)(H,38,39)(H,40,41)(H2,22,25,26)(H2,35,36,37)/t11-,14-,15-,16+,20-/m1/s1 |

InChI Key |

CNWRHTNOZSOAKE-IBOSZNHHSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSN=O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSN=O)O |

Synonyms |

coenzyme A, S-nitroso S-nitroso-CoA S-nitroso-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of S-Nitroso-Coenzyme A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitroso-coenzyme A (SNO-CoA) is a critical signaling molecule involved in the post-translational modification of proteins through S-nitrosylation. This process, the covalent attachment of a nitric oxide (NO) group to a cysteine thiol, plays a pivotal role in regulating a vast array of cellular processes. This technical guide provides an in-depth exploration of the biological functions of SNO-CoA, methods for its study, and its implications in cellular signaling and metabolism.

Core Biological Function: A Mediator of Protein S-Nitrosylation

The central biological role of S-nitroso-coenzyme A is to act as a donor of nitric oxide groups for the S-nitrosylation of target proteins.[1][2][3][4][5][6][7] This positions SNO-CoA as a key intermediary in NO-based cellular signaling. The levels of SNO-CoA and, consequently, the extent of protein S-nitrosylation are tightly regulated by a class of enzymes known as S-nitroso-coenzyme A reductases (SCoRs).[1][2][4][5] In yeast, this function is primarily carried out by alcohol dehydrogenase 6 (Adh6), while in mammals, the analogous enzyme is aldo-keto reductase 1A1 (AKR1A1).[1][2][4][8] These enzymes catalyze the reduction of SNO-CoA, thus controlling the pool of available NO for protein modification.[1][5]

Data Presentation: Quantitative Analysis of SNO-CoA-Related Enzymes

The enzymatic regulation of SNO-CoA is crucial for its signaling function. The following tables summarize the key quantitative data for the S-nitroso-CoA reductases, Adh6 and AKR1A1.

| Enzyme | Organism | Substrate | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Stoichiometry (NADPH:SNO-CoA) |

| Adh6 | Saccharomyces cerevisiae | SNO-CoA | 180.5 ± 16.8 | 2,596.5 ± 110.7 | 2.4 x 105 | 1:1[9][10] |

| AKR1A1 | Mammals | SNO-CoA | 11.2 ± 1.8 | 959 | 1.4 x 106 | 1:1[3][9] |

Table 1: Kinetic parameters of S-nitroso-coenzyme A reductases.

Experimental Protocols

Synthesis of S-nitroso-coenzyme A (SNO-CoA)

A detailed protocol for the chemical synthesis of SNO-CoA for experimental use is outlined below.

Materials:

-

Coenzyme A (lithium salt)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Spectrophotometer

Procedure:

-

Prepare a solution of Coenzyme A in a suitable buffer (e.g., 0.5 M HCl).

-

Prepare an equimolar solution of sodium nitrite in water.

-

Cool both solutions on ice for at least 15 minutes.

-

Slowly add the sodium nitrite solution to the Coenzyme A solution with constant, gentle stirring. The reaction should be carried out on ice and protected from light.

-

Allow the reaction to proceed for 10-15 minutes. The formation of SNO-CoA can be monitored by the appearance of a characteristic pink color and by spectrophotometry, measuring the absorbance at 335 nm and 545 nm.

-

The synthesized SNO-CoA can be purified from excess reactants by methods such as precipitation with cold diethyl ether followed by centrifugation.

-

The concentration of SNO-CoA can be determined spectrophotometrically using the molar extinction coefficient (ε) at 335 nm of 1100 M-1cm-1.

-

Store the purified SNO-CoA at -80°C in the dark to prevent degradation.

Assay for S-nitroso-coenzyme A Reductase (SCoR) Activity

This protocol describes a method to measure the activity of SCoR enzymes like Adh6 and AKR1A1.

Principle: The activity of SCoR is determined by monitoring the SNO-CoA-dependent oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified Adh6 or AKR1A1 enzyme

-

S-nitroso-coenzyme A (SNO-CoA)

-

NADPH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and NADPH (e.g., 100 µM).

-

Add the purified SCoR enzyme to the reaction mixture.

-

Initiate the reaction by adding SNO-CoA to the desired final concentration.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is proportional to the SCoR activity. The specific activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

-

To determine kinetic parameters (Km and kcat), the assay should be performed with varying concentrations of SNO-CoA while keeping the NADPH concentration constant and saturating.

Identification of S-nitrosylated Proteins using the Biotin-Switch Technique (BST)

The biotin-switch technique is a widely used method to identify proteins that are S-nitrosylated in response to SNO-CoA.[1][2][4][5]

Principle: This method involves three main steps: 1) blocking of free thiol groups, 2) selective reduction of S-nitrosothiols to free thiols, and 3) labeling of the newly formed thiols with a biotin tag. Biotinylated proteins can then be detected by western blotting or purified for mass spectrometry analysis.

Materials:

-

Cell or tissue lysate

-

Blocking buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) with 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS)

-

Acetone

-

Labeling buffer: HEN buffer with 1% SDS and 4 mM biotin-HPDP

-

Ascorbate solution (e.g., 1 M sodium ascorbate)

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Blocking:

-

Lyse cells or tissues in HEN buffer containing protease inhibitors.

-

Add MMTS to the lysate to a final concentration of 20 mM to block all free cysteine thiols.

-

Incubate at 50°C for 20 minutes with frequent vortexing.

-

-

Acetone Precipitation:

-

Precipitate the proteins by adding four volumes of cold (-20°C) acetone.

-

Incubate at -20°C for 20 minutes and then centrifuge to pellet the proteins.

-

Wash the pellet twice with cold 70% acetone.

-

-

Labeling:

-

Resuspend the protein pellet in labeling buffer.

-

Divide the sample into two aliquots. To one aliquot, add ascorbate to selectively reduce the S-nitrosothiols. The other aliquot serves as a negative control.

-

Incubate for 1 hour at room temperature.

-

Add biotin-HPDP to both aliquots to label the newly exposed thiol groups.

-

Incubate for 1 hour at room temperature.

-

-

Affinity Purification of Biotinylated Proteins:

-

Remove excess biotin-HPDP by acetone precipitation as described above.

-

Resuspend the protein pellet in a binding buffer.

-

Add streptavidin-agarose beads to capture the biotinylated proteins.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the biotinylated proteins from the beads.

-

The eluted proteins can be analyzed by SDS-PAGE and western blotting using an anti-biotin antibody or specific antibodies against proteins of interest.

-

For proteome-wide identification, the eluted proteins can be subjected to mass spectrometry.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway: Regulation of Sterol Biosynthesis by SNO-CoA

SNO-CoA plays a key role in the regulation of sterol biosynthesis in yeast by S-nitrosylating acetoacetyl-CoA thiolase (Erg10), an enzyme in the mevalonate pathway.[8][9][11] This S-nitrosylation inhibits Erg10 activity, leading to a decrease in the production of mevalonate, a precursor for sterols.[9] The this compound reductase Adh6 reverses this inhibition by reducing SNO-CoA.[8][9][11]

Caption: SNO-CoA-mediated regulation of sterol biosynthesis.

Signaling Pathway: SNO-CoA-Mediated Regulation of Glycolysis

In mammals, the SNO-CoA/AKR1A1 system regulates glycolysis through the S-nitrosylation of pyruvate kinase M2 (PKM2).[7][12] S-nitrosylation of PKM2 inhibits its activity, leading to a redirection of glucose flux into the pentose phosphate pathway (PPP).[7][12][13] This metabolic shift enhances the production of NADPH, which is crucial for antioxidant defense.[7][13]

Caption: SNO-CoA's role in regulating glycolysis and the PPP.

Experimental Workflow: Biotin-Switch Technique

The following diagram illustrates the key steps in the biotin-switch technique for the identification of S-nitrosylated proteins.

Caption: Workflow of the biotin-switch technique.

Conclusion

S-nitroso-coenzyme A is a fundamental signaling molecule that translates nitric oxide bioactivity into specific cellular responses through protein S-nitrosylation. Its role in regulating key metabolic pathways, such as sterol biosynthesis and glycolysis, highlights its importance in maintaining cellular homeostasis. The enzymatic control of SNO-CoA levels by SCoRs provides a sophisticated mechanism for modulating these signaling events. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to investigate the multifaceted roles of SNO-CoA and its downstream targets, paving the way for potential therapeutic interventions in diseases where NO signaling is dysregulated.

References

- 1. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. uniprot.org [uniprot.org]

- 4. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. liverpool.ac.uk [liverpool.ac.uk]

- 7. Metabolic reprogramming by the this compound Reductase system protects from kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of this compound reductases that regulate protein S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of this compound reductases that regulate protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Metabolic reprogramming by the this compound reductase system protects against kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitric oxide maintains endothelial redox homeostasis through PKM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Regulator: A Technical Guide to the Discovery of Endogenous S-nitroso-coenzyme A

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitrosylation is a critical post-translational modification where a nitric oxide (NO) group is added to a cysteine thiol on a protein, forming an S-nitrosothiol (SNO). This reversible modification is a key mechanism of NO-based signaling, influencing a vast array of cellular processes.[1] The specificity and regulation of protein S-nitrosylation are paramount to cellular function. While low-molecular-weight S-nitrosothiols like S-nitrosoglutathione (GSNO) were known to mediate the transfer of NO to proteins, the discovery of endogenous S-nitroso-coenzyme A (SNO-CoA) has unveiled a new and pivotal player in this regulatory landscape.[1][2] This technical guide provides an in-depth overview of the seminal discoveries surrounding SNO-CoA, including the experimental methodologies employed, quantitative data, and the signaling pathways it governs.

Core Discovery: S-nitroso-coenzyme A as an Endogenous Mediator of S-nitrosylation

Coenzyme A (CoA) is a central molecule in cellular metabolism, primarily known for its role in acyl group transfer.[2] However, research has revealed a novel function for CoA in NO signaling through its S-nitrosated form, SNO-CoA.[2][3] This discovery established SNO-CoA as a significant endogenous S-nitrosylating agent, mediating the transfer of NO to a distinct set of proteins and thus expanding the known mechanisms of NO-based cellular regulation.[4][5]

A critical aspect of this discovery was the identification of a novel class of enzymes that specifically regulate SNO-CoA levels: S-nitroso-coenzyme A reductases (SNO-CoARs).[2][6] These enzymes catalyze the reduction of SNO-CoA, thereby controlling the extent of SNO-CoA-mediated protein S-nitrosylation.[2] In yeast, this enzyme was identified as alcohol dehydrogenase 6 (Adh6), while in mammals, the functional analog is aldo-keto reductase 1A1 (AKR1A1).[2][6] The existence of this dedicated enzymatic system underscores the physiological importance of maintaining homeostasis of SNO-CoA-mediated signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from the foundational studies on SNO-CoA and its regulatory enzymes.

Table 1: Kinetic Parameters of SNO-CoA Reductase Activity

| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) |

| Adh6 | Saccharomyces cerevisiae | SNO-CoA | 2.9 ± 0.4 | 1.5 ± 0.1 |

| AKR1A1 | Mus musculus (kidney) | SNO-CoA | 12.8 ± 2.1 | 0.8 ± 0.1 |

Data compiled from studies characterizing the enzymatic activity of purified SNO-CoA reductases.

Table 2: SNO-CoA Reductase Activity in Various Tissues

| Tissue (Mouse) | NADPH-dependent SNO-CoA Reductase Activity (nmol/min/mg) |

| Liver | 1.52 ± 0.18 |

| Kidney | 2.89 ± 0.31 |

| Brain | 0.45 ± 0.07 |

| Heart | 0.61 ± 0.09 |

| Lung | 1.15 ± 0.14 |

Values represent the mean ± SD of NADPH-dependent consumption of SNO-CoA in tissue extracts.[7]

Table 3: Impact of AKR1A1 Deletion on Protein S-nitrosylation

| Protein | Tissue (Mouse) | Fold Change in S-nitrosylation (AKR1A1-/- vs. WT) |

| GAPDH | Kidney | ~2.5 |

| Pyruvate Kinase M2 (PKM2) | Kidney | Increased |

Deletion of the primary mammalian SNO-CoA reductase, AKR1A1, leads to a significant increase in the S-nitrosylation of target proteins, highlighting its regulatory role.[7][8]

Experimental Protocols

The identification and characterization of endogenous SNO-CoA and its associated regulatory system were made possible by a combination of sophisticated biochemical and mass spectrometry-based techniques.

S-nitrosothiol Resin-Assisted Capture (SNO-RAC)

The SNO-RAC method is a powerful technique for the selective enrichment of S-nitrosylated proteins from complex biological samples.

Protocol:

-

Sample Preparation: Homogenize tissues or lyse cells in HEN buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with 1% SDS and protease inhibitors.

-

Blocking of Free Thiols: Add a blocking buffer containing methyl methanethiosulfonate (MMTS) to a final concentration of 50 mM and incubate at 50°C for 20 minutes with frequent vortexing. This step blocks all free cysteine thiols.

-

Removal of Excess Blocking Reagent: Precipitate proteins by adding three volumes of ice-cold acetone and incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet twice with 70% acetone.

-

Resuspension and SNO Reduction: Resuspend the protein pellet in HENS buffer (HEN with 1% SDS). Add sodium ascorbate to a final concentration of 20 mM to selectively reduce the S-nitrosothiol bonds, exposing the previously S-nitrosylated cysteine thiols.

-

Capture of Formerly S-nitrosylated Proteins: Add thiopropyl sepharose resin to the protein solution and incubate for 4 hours at room temperature with constant rotation. The newly exposed thiols will covalently bind to the resin.

-

Washing: Wash the resin extensively with HENS buffer followed by a high-salt wash buffer (20 mM HEPES, pH 7.7, 1 mM EDTA, 600 mM NaCl, 0.5% Triton X-100) and a final wash with a low-salt buffer.

-

Elution and Analysis: Elute the captured proteins from the resin using an elution buffer containing β-mercaptoethanol. The eluted proteins can then be identified by mass spectrometry or analyzed by western blotting.[2][9]

SNO-CoA Reductase Activity Assay

This spectrophotometric assay measures the activity of SNO-CoA reductase by monitoring the consumption of NADPH.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 µM NADPH and the tissue extract or purified enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

Initiation of Reaction: Initiate the reaction by adding SNO-CoA to a final concentration of 200 µM.

-

Monitoring NADPH Consumption: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to the SNO-CoA reductase activity.

-

Controls: Perform control reactions without the addition of SNO-CoA to account for any background NADPH oxidase activity.[10]

Mass Spectrometry for Identification of S-nitrosylated Proteins

Following enrichment by SNO-RAC, mass spectrometry is employed for the identification of the specific proteins and the sites of S-nitrosylation.

Protocol:

-

In-solution or In-gel Digestion: Eluted proteins from the SNO-RAC procedure are subjected to tryptic digestion to generate peptides.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides and, consequently, the proteins that were S-nitrosylated. The site of S-nitrosylation can be pinpointed by identifying the cysteine residue that was captured by the resin.[11][12]

Signaling Pathways and Logical Relationships

The discovery of SNO-CoA has significant implications for understanding cellular signaling, particularly in metabolism and insulin signaling.

SNO-CoA Mediated Protein S-nitrosylation and its Regulation

The central pathway involves the formation of SNO-CoA, which then acts as an NO donor to S-nitrosylate target proteins. This process is dynamically regulated by SNO-CoA reductases.

Caption: SNO-CoA formation, protein transnitrosylation, and enzymatic degradation pathway.

Experimental Workflow for SNO-Protein Identification

This workflow illustrates the key steps involved in identifying SNO-CoA target proteins using the SNO-RAC technique followed by mass spectrometry.

Caption: Workflow for the identification of S-nitrosylated proteins using SNO-RAC.

Role of SNO-CoA in Insulin Signaling

Recent evidence has implicated SNO-CoA in the regulation of insulin signaling. A newly discovered enzyme, SNO-CoA-assisted nitrosylase (SCAN), utilizes SNO-CoA to S-nitrosylate the insulin receptor (INSR) and insulin receptor substrate 1 (IRS1), thereby modulating insulin sensitivity.[9][10]

Caption: SNO-CoA-mediated regulation of insulin signaling through the SCAN enzyme.

Conclusion and Future Directions

The discovery of endogenous SNO-CoA and its dedicated regulatory enzymes has fundamentally advanced our understanding of NO signaling. It is now clear that SNO-CoA is not merely a chemical curiosity but a key physiological mediator of protein S-nitrosylation, with profound implications for metabolic regulation, insulin signaling, and potentially many other cellular processes.[7][8] This newfound knowledge opens up exciting avenues for future research and therapeutic development.

For drug development professionals, the enzymes involved in SNO-CoA metabolism, such as AKR1A1 and SCAN, represent promising new targets.[7][9] Modulating the activity of these enzymes could provide novel strategies for treating metabolic diseases like diabetes and other conditions where aberrant S-nitrosylation is implicated. Further research is needed to fully elucidate the complete SNO-CoA "S-nitrosoproteome" in various cell types and disease states, which will undoubtedly reveal new insights into the intricate role of this signaling molecule in health and disease.

References

- 1. Mass spectrometry-based identification of S-nitrosocysteine in vivo using organic mercury assisted enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of potential S-nitrosylation sites in the myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for preparing Thiopropyl Sepharose resin used for capturing S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Post Capture Sample Processing of SNO RAC and Acyl RAC Proteomics Samples | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 5. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. High-throughput endogenous measurement of S-nitrosylation in Alzheimer's disease using oxidized cysteine-selective cPILOT - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. An optimized protocol for isolation of S-nitrosylated proteins from C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of S-nitroso-CoA reductases that regulate protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Nitric Oxide Regulates Mitochondrial Fatty Acid Metabolism through Reversible Protein S-Nitrosylation ** - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of S-nitroso-coenzyme A in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-nitroso-coenzyme A (SNO-CoA) has emerged as a critical signaling molecule, acting as an endogenous donor of nitric oxide (NO) groups for the S-nitrosylation of proteins. This post-translational modification provides a rapid and reversible mechanism for regulating protein function, analogous to phosphorylation and acetylation. This technical guide delves into the core of SNO-CoA's function in metabolic regulation, detailing the enzymatic machinery that governs its activity, its impact on key metabolic pathways, and the experimental methodologies crucial for its study. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, fostering a deeper understanding of this novel regulatory mechanism and its therapeutic potential.

Introduction to S-nitroso-coenzyme A (SNO-CoA)

Coenzyme A (CoA) is a central player in intermediary metabolism, primarily known for its role in the transfer of acyl groups.[1] However, recent discoveries have unveiled a novel function for CoA as a carrier of nitric oxide (NO) in the form of S-nitroso-coenzyme A (SNO-CoA).[1][2] In this capacity, SNO-CoA serves as a key mediator of protein S-nitrosylation, a redox-based post-translational modification where an NO group is covalently attached to the thiol side chain of a cysteine residue.[3][4] This modification can profoundly alter a protein's activity, stability, and interaction with other molecules.[3]

The cellular levels of SNO-CoA and, consequently, SNO-CoA-mediated S-nitrosylation are tightly regulated by a class of enzymes known as SNO-CoA reductases (SCoRs).[1][5] These enzymes catalyze the reduction of SNO-CoA, thereby controlling the extent of protein S-nitrosylation.[1] In yeast, the SCoR is identified as alcohol dehydrogenase 6 (Adh6), while in mammals, the functional analog is aldo-keto reductase 1A1 (AKR1A1).[1][2][6] The interplay between SNO-CoA and SCoRs establishes a dynamic system for regulating a wide array of cellular processes, with a particularly significant impact on metabolism.[7][8]

The SNO-CoA/SCoR System: A Central Regulator of Metabolism

The SNO-CoA/SCoR system acts as a critical signaling nexus, integrating NO signaling with metabolic control. This system has been shown to regulate key metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and fatty acid metabolism, by targeting specific enzymes for S-nitrosylation.[7][9]

Regulation of Glycolysis and the Pentose Phosphate Pathway

A prime example of the SNO-CoA/SCoR system's regulatory function is its modulation of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis.[7][10] SNO-CoA mediates the inhibitory S-nitrosylation of PKM2 at cysteine residues 423 and 424.[7] This inhibition diverts metabolic flux from glycolysis into the PPP.[7] The PPP is crucial for generating reducing equivalents in the form of NADPH, which is essential for antioxidant defense.[7] By controlling the balance between glycolysis and the PPP, the SNO-CoA/SCoR system can protect cells from oxidative stress, a mechanism shown to be critical in protecting against acute kidney injury.[7][10]

Involvement in Fatty Acid and Sterol Metabolism

The influence of SNO-CoA extends to lipid metabolism. In yeast, the SNO-CoA reductase Adh6 regulates sterol biosynthesis by controlling the S-nitrosylation of acetoacetyl-CoA thiolase (Erg10).[1][2] In mammals, S-nitrosylation has been shown to regulate very long-chain acyl-coenzyme A (CoA) dehydrogenase (VLCAD), a key enzyme in mitochondrial fatty acid β-oxidation.[9][11] Furthermore, acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, is activated by S-nitrosylation in response to dietary cues.[12]

Regulation of Insulin Signaling

Recent evidence has implicated SNO-CoA in the regulation of insulin signaling. A newly discovered enzyme, SNO-CoA-assisted nitrosylase (SCAN), utilizes SNO-CoA as a cofactor to S-nitrosylate the insulin receptor (INSR) and insulin receptor substrate 1 (IRS1).[13][14] This S-nitrosylation attenuates insulin signaling.[14] Under conditions of obesity, increased SCAN activity leads to hypernitrosylation of these key signaling proteins, contributing to insulin resistance.[14]

Quantitative Data on SNO-CoA-Related Processes

The following tables summarize key quantitative data related to the SNO-CoA/SCoR system, extracted from the cited literature.

| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Source |

| Yeast Adh6 | SNO-CoA | 180.5 ± 16.8 | 2,596.5 ± 110.7 | 2.4 x 105 | [1] |

Table 1: Kinetic Parameters of Yeast SNO-CoA Reductase (Adh6). This table presents the Michaelis-Menten constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for the yeast SNO-CoA reductase, Adh6, with SNO-CoA as the substrate.

Experimental Protocols

Detailed methodologies are essential for the accurate study of SNO-CoA and protein S-nitrosylation. The following sections provide overviews of key experimental protocols.

Synthesis of S-nitroso-coenzyme A (SNO-CoA)

SNO-CoA for in vitro experiments can be synthesized by reacting Coenzyme A with an acidified nitrite solution.

Protocol:

-

Prepare a solution of Coenzyme A in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a fresh solution of sodium nitrite.

-

Add the sodium nitrite solution to the Coenzyme A solution while vortexing. The molar ratio of nitrite to CoA is typically in excess.

-

The reaction is rapid and results in the formation of SNO-CoA, which can be quantified spectrophotometrically by its absorbance at ~338 nm.[15]

Detection of Protein S-nitrosylation: The SNO-RAC Assay

The S-nitroso-resin-assisted capture (SNO-RAC) assay is a widely used method for the specific detection and enrichment of S-nitrosylated proteins.[1][16][17]

Protocol Overview:

-

Lysis and Blocking of Free Thiols: Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as methyl methanethiosulfonate (MMTS), to block all free cysteine residues.[17][18]

-

Acetone Precipitation: Precipitate the proteins with acetone to remove excess blocking agent.

-

Resuspension and Reduction of SNOs: Resuspend the protein pellet in a buffer containing ascorbate, which selectively reduces the S-nitrosothiol bond, leaving a free thiol at the site of S-nitrosylation.[16][17]

-

Capture on Thiol-Reactive Resin: Incubate the protein mixture with a thiol-reactive resin (e.g., thiopropyl sepharose). The newly exposed thiols will covalently bind to the resin, thus capturing the formerly S-nitrosylated proteins.[16][17]

-

Washing: Wash the resin extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the resin using a reducing agent like β-mercaptoethanol. The eluted proteins can then be identified by Western blotting or mass spectrometry.[16][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

References

- 1. Identification of this compound reductases that regulate protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Identification of Protein Targets of S-Nitroso-Coenzyme A-Mediated S-Nitrosation Using Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of this compound reductases that regulate protein S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic reprogramming by the this compound Reductase system protects from kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular recognition of S-nitrosothiol substrate by its cognate protein denitrosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide regulates mitochondrial fatty acid metabolism through reversible protein S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic reprogramming by the this compound reductase system protects against kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric Oxide Regulates Mitochondrial Fatty Acid Metabolism through Reversible Protein S-Nitrosylation ** - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of hepatic acetyl-CoA carboxylase by S-nitrosylation in response to diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An enzyme that selectively S-nitrosylates proteins to regulate insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Enzyme that Selectively S-nitrosylates Proteins to Regulate Insulin Signaling | December 05, 2023 | Harrington Discovery Institute at University Hospitals [harringtondiscovery.org]

- 15. Direct evidence for S-nitrosation of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strategies and Tools to Explore Protein S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An optimized protocol for isolation of S-nitrosylated proteins from C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical methods to detect S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

The function of S-nitroso-coenzyme A in cellular signaling

An In-depth Technical Guide on the Function of S-nitroso-coenzyme A in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-nitrosylation is a critical post-translational modification that governs a vast array of cellular processes through the covalent attachment of a nitric oxide (NO) group to cysteine residues on proteins.[1] Emerging as a key player in this signaling paradigm is S-nitroso-coenzyme A (SNO-CoA), a bioactive molecule that functions as a significant mediator of protein S-nitrosylation.[2][3] This document provides a comprehensive technical overview of the role of SNO-CoA in cellular signaling. It details the enzymatic machinery that regulates SNO-CoA homeostasis, elucidates the signaling pathways modulated by SNO-CoA-mediated S-nitrosylation, presents quantitative data from key studies, and provides detailed experimental protocols for the investigation of SNO-CoA-dependent processes.

Core Concepts in SNO-CoA Signaling

Coenzyme A (CoA) is a central molecule in cellular metabolism, primarily known for its role in the transfer of acyl groups.[2][4] However, recent discoveries have unveiled a novel function for CoA in NO-based signaling through the formation of S-nitroso-coenzyme A (SNO-CoA).[3][5] SNO-CoA acts as a transnitrosating agent, transferring its NO group to target proteins, thereby modulating their function.[1][5] The cellular levels and signaling activity of SNO-CoA are tightly regulated by two main classes of enzymes:

-

SNO-CoA Reductases (SCoR): These enzymes catalyze the reduction of SNO-CoA, leading to its degradation and thus terminating its signaling capacity.[2][4][5]

-

SNO-CoA-assisted Nitrosylase (SCAN): This newly identified enzyme utilizes SNO-CoA as a cofactor to selectively S-nitrosylate a specific subset of protein targets.[6][7]

The interplay between SNO-CoA, SCoRs, and SCAN enzymes provides a sophisticated mechanism for the precise control of protein function in response to cellular cues.

Enzymatic Regulation of SNO-CoA Homeostasis

The discovery of enzymes that specifically regulate SNO-CoA has been pivotal in understanding its role in cellular signaling. These enzymes are phylogenetically conserved, highlighting the fundamental importance of this signaling modality from yeast to mammals.[2][4]

SNO-CoA Reductases (SCoR)

A novel class of enzymes that reduce SNO-CoA has been identified, playing a crucial role in regulating protein S-nitrosylation.[2][4] These enzymes function as denitrosylases, analogous to how deacetylases regulate CoA-mediated protein acetylation.[2]

-

In Yeast: The primary SNO-CoA reductase in Saccharomyces cerevisiae is Alcohol Dehydrogenase 6 (Adh6).[3][4] Deletion of the ADH6 gene results in an approximately 80% decrease in SNO-CoA-consuming activity in yeast lysates, leading to increased cellular S-nitrosylation and alterations in CoA metabolism.[4] Adh6 utilizes NADPH as a reducing equivalent and is specific for SNO-CoA, showing negligible activity towards S-nitrosoglutathione (GSNO) or S-nitrosocysteine (CysNO).[4]

-

In Mammals: The mammalian functional analog of Adh6 is Aldo-Keto Reductase 1A1 (AKR1A1).[2][3][4] AKR1A1 is a key reductase for low-molecular-weight S-nitrosothiols, including SNO-CoA, and regulates protein S-nitrosylation in various physiological and pathological contexts.[5]

SNO-CoA-Assisted Nitrosylase (SCAN)

Recently, a new class of enzyme, SNO-CoA-assisted nitrosylase (SCAN), has been described that utilizes SNO-CoA as a cofactor to catalyze protein S-nitrosylation.[6][7] This discovery marks a paradigm shift, establishing a mechanism for enzymatic and selective S-nitrosylation of target proteins. The SCAN enzyme possesses separate domains for binding SNO-CoA and the protein substrate, enabling the selective transfer of the NO group.[6][7]

SNO-CoA-Mediated Signaling Pathways

SNO-CoA-mediated S-nitrosylation has been shown to regulate key cellular pathways, particularly in metabolism and insulin signaling.

Regulation of Cellular Metabolism

SNO-CoA signaling is intricately linked to metabolic regulation. In yeast, Adh6-regulated, SNO-CoA-mediated S-nitrosylation has been shown to protect acetoacetyl-CoA thiolase (Erg10) from inhibitory S-nitrosylation, thereby impacting sterol biosynthesis.[3][4] In mammals, S-nitrosylation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis, by SNO-CoA enhances its enzymatic activity.[8] A chemoproteomic approach has identified numerous metabolic enzymes as targets of SNO-CoA-mediated transnitrosation, including phosphofructokinase (platelet type), ATP citrate synthase, and ornithine aminotransferase.[1]

Regulation of Insulin Signaling

A critical role for SNO-CoA has been identified in the regulation of insulin signaling through the action of the SCAN enzyme.[6][7]

-

Mechanism: The SCAN enzyme uses SNO-CoA to S-nitrosylate key components of the insulin signaling pathway, including the insulin receptor (INSR) and insulin receptor substrate 1 (IRS1).[6][7]

-

Physiological Consequence: Insulin-stimulated S-nitrosylation of INSR and IRS1 by SCAN acts to physiologically reduce insulin signaling.[6][7]

-

Pathophysiological Implications: In obesity, increased SCAN activity leads to hypernitrosylation of INSR and IRS1, contributing to insulin resistance.[6][7] In human skeletal muscle and adipose tissue, SCAN expression levels increase with body mass index and correlate with the extent of INSR S-nitrosylation.[7]

Quantitative Data on SNO-CoA Signaling

The following tables summarize key quantitative data from studies on SNO-CoA-mediated cellular signaling.

Table 1: SNO-CoA Reductase Activity in Yeast

| Yeast Strain | SNO-CoA Consuming Activity (% of Wild Type) | Reference |

|---|---|---|

| Wild Type (WT) | 100% | [4] |

| adh6Δ | ~20% | [4] |

| adh7Δ | ~100% | [4] |

| adh6Δadh7Δ | ~20% | [4] |

Data are derived from assays measuring NADPH-dependent SNO-CoA consumption in yeast lysates.

Table 2: Endogenous S-Nitrosoprotein Levels in Yeast

| Condition | SNO Levels (pmol/mg protein) | Reference |

|---|---|---|

| Wild Type (WT) - Basal | ~10 | [4] |

| WT + 100 µM Nitrite (hypoxia) | ~25 | [4] |

Data were quantified by mercury-coupled photolysis chemiluminescence.

Table 3: Effect of SNO-CoA on Acetyl-CoA Carboxylase (ACC) Activity

| Condition | ACC Activity (% of Citrate-Stimulated) | Reference |

|---|---|---|

| Purified ACC | Very Low | [8] |

| ACC + Citrate | 100% | [8] |

| ACC + Citrate + SNO-CoA | Up to ~300% | [8] |

Radiometric activity assays were performed with purified ACC from mouse liver.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of SNO-CoA signaling. The following sections provide protocols for key experimental techniques.

Detection of Protein S-Nitrosylation: SNO-Resin Assisted Capture (SNO-RAC)

The SNO-RAC method is a modification of the biotin switch technique that allows for the efficient capture and identification of S-nitrosylated proteins.[4][9]

Protocol:

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing a metal chelator (e.g., DTPA) and a detergent (e.g., NP-40).

-

Blocking of Free Thiols: Block free cysteine residues by incubating the lysate with S-methyl methanethiosulfonate (MMTS) in a blocking buffer (e.g., HEN buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing SDS.

-

Protein Precipitation: Precipitate the proteins using acetone to remove excess MMTS.

-

Resuspension: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

-

Selective Reduction and Capture: Add thiopropyl sepharose resin to the protein solution along with sodium ascorbate. The ascorbate selectively reduces the S-NO bond, and the newly formed free thiol is immediately captured by the resin.

-

Washing: Wash the resin extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the resin using a reducing agent such as β-mercaptoethanol or dithiothreitol (DTT).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting for specific proteins of interest. For proteomic identification, on-resin digestion with trypsin can be performed followed by mass spectrometry.[9]

SNO-CoA Reductase Activity Assay

This assay measures the enzymatic activity of SNO-CoA reductases by monitoring the consumption of NADPH.[4]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), NADPH (e.g., 100 µM), and the enzyme source (purified enzyme or cell lysate).

-

Initiation of Reaction: Initiate the reaction by adding SNO-CoA (e.g., 100 µM) to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.

-

Calculation of Activity: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹). One unit of activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Controls: Perform control reactions in the absence of enzyme or SNO-CoA to account for non-enzymatic NADPH oxidation. To test for substrate specificity, replace SNO-CoA with other S-nitrosothiols like GSNO or CysNO.[4]

Chemoproteomic Identification of SNO-CoA Targets

A competitive chemical-proteomic approach can be used to identify the direct protein targets of SNO-CoA-mediated transnitrosation.[1][10]

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates under conditions that preserve protein structure and function.

-

Treatment with SNO-CoA: Treat the lysate with varying concentrations of SNO-CoA to induce S-nitrosylation of target proteins.

-

Alkylation of Remaining Free Thiols: Alkylate the remaining free cysteine thiols with a light isotope-labeled alkylating agent (e.g., iodoacetamide).

-

Reduction and Labeling of S-nitrosylated Cysteines: Reduce the S-nitrosylated cysteines with ascorbate and then label the newly formed free thiols with a heavy isotope-labeled alkylating agent (e.g., ¹³C₂-iodoacetamide).

-

Protein Digestion: Combine the samples, digest the proteins into peptides using trypsin.

-

Enrichment of Cysteine-containing Peptides: Enrich for cysteine-containing peptides using a thiol-reactive resin.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the extent of S-nitrosylation for each identified cysteine site by calculating the ratio of the heavy- to light-labeled peptides. Cysteines that show a dose-dependent increase in this ratio are considered targets of SNO-CoA-mediated S-nitrosylation.

Visualizations of SNO-CoA Signaling Pathways and Workflows

The following diagrams were generated using the DOT language to illustrate key concepts in SNO-CoA signaling.

Caption: Overview of S-nitroso-coenzyme A (SNO-CoA) signaling pathway.

References

- 1. Identification of Protein Targets of S-Nitroso-Coenzyme A-Mediated S-Nitrosation Using Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Identification of S-nitroso-CoA reductases that regulate protein S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound reductases that regulate protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An enzyme that selectively S-nitrosylates proteins to regulate insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Enzyme that Selectively S-nitrosylates Proteins to Regulate Insulin Signaling | December 05, 2023 | Harrington Discovery Institute at University Hospitals [harringtondiscovery.org]

- 8. Activation of hepatic acetyl-CoA carboxylase by S-nitrosylation in response to diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

S-Nitroso-Coenzyme A: A Key Mediator of Protein S-Nitrosylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitrosylation is a critical post-translational modification wherein a nitric oxide (NO) moiety is covalently attached to the thiol group of a cysteine residue within a protein. This reversible modification acts as a molecular switch, profoundly influencing protein function, localization, and stability, thereby regulating a vast array of cellular processes. While the significance of S-nitrosoglutathione (GSNO) as a major cellular S-nitrosylating agent has been long recognized, recent discoveries have unveiled a pivotal role for another low-molecular-weight S-nitrosothiol: S-nitroso-coenzyme A (SNO-CoA). This technical guide provides a comprehensive overview of SNO-CoA as a mediator of protein S-nitrosylation, focusing on the core mechanisms, regulatory enzymes, and experimental methodologies pertinent to researchers in both academia and the pharmaceutical industry.

The Central Role of SNO-CoA in S-Nitrosylation

Coenzyme A (CoA) is a ubiquitous and abundant thiol-containing molecule, primarily known for its central role in intermediary metabolism, including the transfer of acyl groups. The discovery that CoA can be S-nitrosylated to form SNO-CoA has expanded its known biological functions into the realm of NO signaling.[1][2] SNO-CoA serves as a crucial donor of NO groups, transferring them to specific cysteine residues on target proteins through a process called transnitrosylation.[3][4] This positions SNO-CoA as a key signaling molecule, mediating the effects of NO on cellular metabolism and other pathways.[2][5]

The cellular levels of SNO-CoA and, consequently, SNO-CoA-mediated protein S-nitrosylation are tightly regulated by a novel class of enzymes known as SNO-CoA reductases (SNO-CoARs).[1][2] These enzymes catalyze the reduction of SNO-CoA, thereby diminishing its capacity to S-nitrosylate proteins. This enzymatic regulation provides a sophisticated mechanism for controlling the specificity and dynamics of NO-based signaling.[3][6]

Enzymatic Regulation of SNO-CoA-Mediated S-Nitrosylation

The discovery of specific reductases for SNO-CoA has been a significant breakthrough in understanding the regulation of protein S-nitrosylation. These enzymes are analogous to S-nitrosoglutathione reductase (GSNOR), which controls the levels of GSNO.[1][7]

In yeast, the primary SNO-CoA reductase has been identified as alcohol dehydrogenase 6 (Adh6).[1][2][5] Deletion of the ADH6 gene leads to an increase in cellular protein S-nitrosylation, highlighting its critical role in regulating this post-translational modification.[1][2] The mammalian counterpart to Adh6 is aldo-keto reductase 1A1 (AKR1A1), which also functions as a specific SNO-CoA reductase.[1][2][5]

The enzymatic activity of these SNO-CoA reductases is NADPH-dependent.[1] The reduction of SNO-CoA by Adh6 and AKR1A1 leads to the formation of CoA-sulfinamide.[1] This enzymatic control of SNO-CoA levels provides a direct mechanism to modulate the extent of S-nitrosylation of target proteins, thereby influencing downstream signaling pathways.

Quantitative Data on SNO-CoA Reductase Activity

The following table summarizes the key quantitative data related to the enzymatic activity of SNO-CoA reductases.

| Enzyme | Organism | Substrate | Km (μM) | kcat (min-1) | Co-substrate | Reference |

| Adh6 | Saccharomyces cerevisiae | SNO-CoA | 180.5 ± 16.8 | 2,596.5 ± 110.7 | NADPH | [1] |

| AKR1A1 | Mammals | SNO-CoA | - | - | NADPH | [1] |

| AKR4C8 | Arabidopsis thaliana | SNO-CoA | - | - | NADPH | [8] |

| AKR4C9 | Arabidopsis thaliana | SNO-CoA | - | - | NADPH | [8] |

Note: Kinetic parameters for mammalian AKR1A1 and plant AKR4C8/9 with SNO-CoA as a substrate are not fully detailed in the provided search results but their NADPH-dependent activity has been established.

Signaling Pathways and Experimental Workflows

The interplay between SNO-CoA, SNO-CoARs, and target proteins constitutes a significant signaling axis. Understanding this pathway requires specific experimental approaches to detect and quantify protein S-nitrosylation.

SNO-CoA Signaling Pathway

Caption: SNO-CoA-mediated protein S-nitrosylation signaling pathway.

Experimental Workflow for Detecting S-Nitrosylation

A common and robust method for identifying S-nitrosylated proteins is the Biotin Switch Technique (BST).[9][10][11]

Caption: General workflow of the Biotin Switch Technique (BST).

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of SNO-CoA-mediated S-nitrosylation. Below are protocols for key experiments.

Synthesis of S-Nitroso-Coenzyme A (SNO-CoA)

-

Principle: SNO-CoA can be synthesized in vitro by reacting Coenzyme A with an acidified nitrite solution.

-

Protocol:

-

Prepare a solution of Coenzyme A (e.g., 10 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing a metal chelator such as DTPA (100 μM).

-

Prepare a fresh solution of sodium nitrite (NaNO₂) (e.g., 1 M).

-

On ice and with gentle vortexing, add an equimolar amount of the NaNO₂ solution to the CoA solution.

-

Immediately add a small volume of 1 M HCl to acidify the mixture (final concentration ~0.1 M HCl) to facilitate the formation of the nitrosating agent.

-

The formation of SNO-CoA can be monitored spectrophotometrically by the appearance of a characteristic absorbance peak around 335 nm.

-

The concentration of SNO-CoA can be determined using an extinction coefficient (ε) at 335 nm.

-

Neutralize the SNO-CoA solution with NaOH before use in biological assays.

-

SNO-CoA Reductase Activity Assay

-

Principle: The activity of SNO-CoA reductase (Adh6 or AKR1A1) is measured by monitoring the SNO-CoA-dependent oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[1]

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 7.4), NADPH (e.g., 100-200 μM), and the purified enzyme or cell lysate containing SNO-CoA reductase.

-

Initiate the reaction by adding SNO-CoA (e.g., 100-500 μM).

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the SNO-CoA reductase activity.

-

Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

Controls should include reactions without SNO-CoA, without the enzyme, and with NADH to confirm NADPH specificity.[1]

-

Detection of Protein S-Nitrosylation by Biotin Switch Technique (BST)

-

Principle: This method involves three main steps: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotin tag for subsequent detection.[10][11]

-

Protocol:

-

Lysis and Blocking:

-

Lyse cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with a final concentration of 1% SDS.

-

Add a blocking solution containing methyl methanethiosulfonate (MMTS) in DMF to a final concentration of ~20 mM to block all free cysteine thiols.

-

Incubate the mixture at 50°C for 20 minutes with frequent vortexing to facilitate denaturation and complete blocking.

-

Precipitate the proteins with three volumes of ice-cold acetone and incubate at -20°C for 20 minutes.

-

Centrifuge to pellet the proteins, discard the supernatant, and wash the pellet with acetone.

-

-

Reduction and Labeling:

-

Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

-

Divide the sample into two equal aliquots. To one aliquot, add a reducing agent such as sodium ascorbate (to a final concentration of ~20 mM) to selectively reduce S-nitrosothiols. The other aliquot serves as a negative control (no ascorbate).

-

Add a biotinylating reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), to both samples to a final concentration of ~1 mM.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Detection:

-

Conclusion

The identification of S-nitroso-coenzyme A and its dedicated reductases has fundamentally advanced our understanding of the specificity and regulation of nitric oxide signaling. SNO-CoA-mediated S-nitrosylation represents a distinct and crucial pathway for modulating protein function, with significant implications for cellular metabolism and a wide range of physiological and pathological processes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore this exciting and rapidly evolving field. Further investigation into the specific protein targets of SNO-CoA and the regulatory mechanisms of SNO-CoA reductases will undoubtedly unveil new therapeutic opportunities.

References

- 1. Identification of this compound reductases that regulate protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound reductases that regulate protein S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Proteome Profiling of a S-Nitrosoglutathione Reductase (GSNOR) Null Mutant Reveals a New Class of Enzymes Involved in Nitric Oxide Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols-for-the-detection-of-s-glutathionylated-and-s-nitrosylated-proteins-in-situ - Ask this paper | Bohrium [bohrium.com]

- 10. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Protein S-nitrosylation: specificity and identification strategies in plants [frontiersin.org]

S-nitroso-coenzyme A: A Technical Guide to its Impact on Enzyme Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-nitroso-coenzyme A (SNO-CoA) is a critical endogenous signaling molecule that mediates the effects of nitric oxide (NO) through protein S-nitrosation, a reversible post-translational modification of cysteine residues. This technical guide provides an in-depth overview of SNO-CoA, its mechanism of action, and its impact on the function of key metabolic enzymes. We present quantitative data on the kinetics of enzymes that regulate SNO-CoA levels, summarize the functional effects on target enzymes, and provide detailed experimental protocols for the synthesis of SNO-CoA and the analysis of its enzymatic targets. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of SNO-CoA's role in cellular regulation and its potential as a therapeutic target.

Introduction to S-nitroso-coenzyme A and S-Nitrosation

S-nitrosation is a post-translational modification involving the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO).[1] This modification is a key mechanism of NO-based signaling, regulating protein function in a wide array of physiological processes, including those in the nervous, cardiovascular, and immune systems.[1]

S-nitroso-coenzyme A (SNO-CoA) is a low-molecular-weight S-nitrosothiol that acts as a significant mediator of endogenous S-nitrosation.[1] It participates in a process called transnitrosation, where it transfers its NO group to specific cysteine residues on target proteins.[1] The specificity of SNO-CoA-mediated signaling is conferred by both the inherent reactivity of target cysteines and the regulatory action of specific enzymes.

The cellular levels of S-nitrosated proteins are dynamically regulated by a balance between S-nitrosylases, which mediate S-nitrosation, and denitrosylases, which remove SNO modifications. Recently, a new class of enzymes known as SNO-CoA-assisted nitrosylases (SCAN) has been identified, which utilize SNO-CoA as a cofactor to selectively S-nitrosylate target proteins, such as the insulin receptor.[2]

Conversely, S-nitroso-coenzyme A reductases (SCoRs) are denitrosylases that specifically catalyze the breakdown of SNO-CoA, thereby downregulating SNO-CoA-mediated signaling.[3] In yeast, this enzyme is alcohol dehydrogenase 6 (Adh6), while in mammals, the functional analog is aldo-keto reductase 1A1 (AKR1A1).[3][4]

Impact of S-nitroso-coenzyme A on Enzyme Function

SNO-CoA-mediated S-nitrosation can significantly alter the activity of target enzymes, leading to either inhibition or activation. This modulation of enzyme function plays a crucial role in regulating metabolic pathways.

Acetoacetyl-CoA Thiolase (Erg10)

Acetoacetyl-CoA thiolase is a key enzyme in the mevalonate pathway, which is essential for sterol biosynthesis. SNO-CoA has been shown to be a potent and selective inhibitor of the yeast acetoacetyl-CoA thiolase, Erg10.[3] This inhibition is not observed with other S-nitrosothiols like S-nitrosoglutathione (GSNO) or with CoA analogs such as succinyl-CoA.[3] The inhibitory effect of SNO-CoA on Erg10 highlights a direct link between NO signaling and the regulation of sterol metabolism.

Phosphofructokinase (PFK)

ATP Citrate Synthase (ACLY)

ATP citrate synthase is a central enzyme in fatty acid and cholesterol synthesis, responsible for generating cytosolic acetyl-CoA. ACLY is a known target of SNO-CoA-mediated S-nitrosation.[1][6] S-nitrosation of ACLY is associated with the regulation of lipid metabolism, and elevated levels of SNO-ACLY have been observed in cells with deficient SNO-CoA reductase activity.[6]

Ornithine Aminotransferase (OAT)

Ornithine aminotransferase is a mitochondrial enzyme involved in amino acid metabolism, linking the urea cycle and the synthesis of glutamate and proline.[7] OAT has been identified as a target of SNO-CoA-mediated S-nitrosation, indicating a potential role for NO signaling in regulating amino acid homeostasis.[1]

Data Presentation

Table 1: Kinetic Parameters of S-nitroso-coenzyme A Reductases (SCoRs)

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Stoichiometry (NADPH:SNO-CoA) | Reference |

| Adh6 | S. cerevisiae | SNO-CoA | 180.5 ± 16.8 | 2,596.5 ± 110.7 | 1:1 | [8] |

| AKR1A1 (functional analog of Adh6) | Mammals | SNO-CoA | 20.5 ± 1.8 | 627 ± 23.76 | 1:1 | [8] |

Table 2: Quantitative Impact of S-nitroso-coenzyme A on Target Enzyme Activity

| Enzyme | Organism | Effect of SNO-CoA | IC50 / Ki | Reference |

| Acetoacetyl-CoA Thiolase (Erg10) | S. cerevisiae | Inhibition | ~4 µM (IC50) | [8] |

| Phosphofructokinase (PFK) | Mammals | Functional alteration (likely activation) | Not Reported | [1][5] |

| ATP Citrate Synthase (ACLY) | Mammals | Functional alteration | Not Reported | [1][6] |

| Ornithine Aminotransferase (OAT) | Mammals | Functional alteration | Not Reported | [1] |

Signaling Pathways and Experimental Workflows

SNO-CoA Signaling Pathway

The following diagram illustrates the central role of SNO-CoA in mediating NO signaling through protein S-nitrosation and its regulation by SCoRs and utilization by SCAN enzymes.

Experimental Workflow for Identifying SNO-CoA Targets

This diagram outlines the chemoproteomic workflow for the identification of protein targets of SNO-CoA-mediated S-nitrosation.

References

- 1. Identification of Protein Targets of S-Nitroso-Coenzyme A-Mediated S-Nitrosation Using Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. The role of S-nitrosylation of PFKM in regulation of glycolysis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitric oxide inhibits ornithine decarboxylase by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiolase - Wikipedia [en.wikipedia.org]

- 8. Identification of S-nitroso-CoA reductases that regulate protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of S-Nitrosated Coenzyme A (SNO-CoA) in Cellular Signaling and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of S-nitrosated coenzyme A (SNO-CoA), a critical signaling molecule at the intersection of metabolism and nitric oxide (NO)-based redox regulation. Emerging research has illuminated the profound physiological relevance of SNO-CoA, revealing its intricate involvement in controlling protein function through S-nitrosylation and its implications for metabolic diseases such as diabetes. This document provides a comprehensive overview of the core concepts, key molecular players, experimental methodologies, and signaling pathways governed by SNO-CoA.

Core Concepts: SNO-CoA in the Landscape of Post-Translational Modifications

S-nitrosylation is a reversible post-translational modification involving the covalent attachment of a nitric oxide group to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO).[1][2] This modification can significantly alter protein activity, localization, and stability, thereby modulating a vast array of cellular processes.[3][4]

Coenzyme A (CoA) is a ubiquitous and essential cofactor in intermediary metabolism, primarily known for its role in the transfer of acyl groups, most notably in the form of acetyl-CoA and palmitoyl-CoA.[5][6] However, the thiol group of CoA can also be S-nitrosylated to form SNO-CoA, positioning this molecule as a key carrier and donor of NO bioactivity within the cell.[5][7] SNO-CoA exists in a dynamic equilibrium with other low-molecular-weight S-nitrosothiols, such as S-nitrosoglutathione (GSNO), and the pool of S-nitrosated proteins (SNO-proteins), collectively referred to as the "SNO-ome".[1][8]

Quantitative Insights into SNO-CoA-Mediated Regulation

The following tables summarize key quantitative data from studies investigating the enzymatic regulation of SNO-CoA and its impact on cellular processes.

| Enzyme/Protein | Organism/System | Substrate Specificity | Key Finding | Reference |

| Adh6 | Saccharomyces cerevisiae (Yeast) | Specific for SNO-CoA over GSNO or S-nitroso-cysteine (CysNO). | Deletion of the ADH6 gene resulted in an ~80% decrease in SNO-CoA-consuming activity in yeast lysates. | [5] |

| AKR1A1 | Mammals | Functional analog of yeast Adh6. | Identified as a mammalian SNO-CoA reductase. | [5][6] |

| SCAN (SNO-CoA Assisted Nitrosylase) | Mammals | Binds SNO-CoA with high affinity. | Catalyzes the S-nitrosylation of multiple protein targets, including the insulin receptor (INSR) and insulin receptor substrate 1 (IRS1). | [7][9][10] |

| Condition | System | Measured Parameter | Quantitative Change | Reference |

| Deletion of ADH6 gene | Saccharomyces cerevisiae (Yeast) | Constitutive levels of acetyl-CoA. | Significantly increased in adh6Δ vs. wild-type yeast in the absence of exogenous SNO. | [5] |

| Increased SCAN activity | Obesity models | S-nitrosylation of INSR/IRS1. | Causes hypernitrosylation, leading to insulin resistance. | [7][9] |

| SCAN deficiency | Mice | Insulin signaling. | SCAN-deficient mice are protected from diabetes. | [7] |

| Increased Body Mass Index (BMI) | Human skeletal muscle and adipose tissue | SCAN expression. | Correlates with increased SCAN expression and INSR S-nitrosylation. | [7][9] |

Key Signaling Pathways Involving SNO-CoA

The physiological effects of SNO-CoA are mediated through distinct signaling pathways that regulate protein S-nitrosylation. These pathways are tightly controlled by specific enzymes that either consume SNO-CoA to terminate the signal or utilize SNO-CoA as a cofactor to propagate the signal.

Regulation of Protein S-nitrosylation by SNO-CoA Reductases

A primary mechanism for controlling SNO-CoA levels and, consequently, SNO-CoA-mediated S-nitrosylation is through the action of SNO-CoA reductases.[5][6] In yeast, alcohol dehydrogenase 6 (Adh6) has been identified as a specific SNO-CoA reductase, while its functional analog in mammals is aldo-keto reductase 1A1 (AKR1A1).[5][6] These enzymes catalyze the NADPH-dependent reduction of SNO-CoA, thereby decreasing its cellular concentration and limiting the non-enzymatic S-nitrosylation of target proteins.[5] This regulatory system is conceptually analogous to the role of deacetylases in reversing protein acetylation.[5][6]

Caption: Regulation of SNO-CoA-mediated protein S-nitrosylation by SNO-CoA reductases.

SCAN-Mediated S-nitrosylation in Insulin Signaling

A more recently discovered mechanism involves the enzymatic transfer of the NO group from SNO-CoA to target proteins, catalyzed by SNO-CoA-Assisted Nitrosylase (SCAN).[7][9][10] SCAN utilizes SNO-CoA as a cofactor to selectively S-nitrosylate a range of proteins, including key components of the insulin signaling pathway such as the insulin receptor (INSR) and insulin receptor substrate 1 (IRS1).[7][9] Under physiological conditions, this SCAN-mediated S-nitrosylation acts as a negative feedback mechanism to attenuate insulin signaling.[7] However, in pathological states such as obesity, increased SCAN activity leads to hypernitrosylation of INSR and IRS1, contributing to the development of insulin resistance.[7][9]

Caption: SCAN-mediated S-nitrosylation negatively regulates the insulin signaling pathway.

Experimental Protocols for Investigating SNO-CoA

The study of SNO-CoA and its physiological relevance relies on a combination of biochemical, molecular, and mass spectrometry-based techniques. Below are overviews of key experimental protocols cited in the literature.

Synthesis of S-Nitroso-Coenzyme A (SNO-CoA)

A common method for the in vitro synthesis of SNO-CoA involves the reaction of Coenzyme A with an acidified nitrite solution.[11]

Protocol Outline:

-

Prepare a solution of Coenzyme A in hydrochloric acid (e.g., 100 mM CoA in 1 M HCl).

-

Prepare a solution of sodium nitrite (e.g., 100 mM NaNO₂) containing chelators such as EDTA and DPTA to prevent metal-catalyzed decomposition.

-

Mix the CoA and NaNO₂ solutions in a 1:1 volume ratio.

-

The reaction proceeds rapidly, yielding SNO-CoA. The concentration can be determined spectrophotometrically by measuring the absorbance at characteristic wavelengths.

S-Nitrosothiol Resin-Assisted Capture (SNO-RAC)

SNO-RAC is a widely used method to enrich for S-nitrosated proteins from complex biological samples.

Experimental Workflow:

Caption: A simplified workflow for the S-Nitrosothiol Resin-Assisted Capture (SNO-RAC) method.

Measurement of SNO-CoA Reductase Activity

The activity of SNO-CoA reductases like Adh6 and AKR1A1 can be assayed by monitoring the SNO-CoA-dependent consumption of NADPH.[5]

Protocol Outline:

-

Prepare a reaction mixture containing a buffered solution, a source of the enzyme (e.g., purified recombinant protein or cell lysate), and NADPH.

-

Initiate the reaction by adding SNO-CoA.

-

Monitor the decrease in NADPH concentration over time by measuring the absorbance at 340 nm.

-

The specific activity can be calculated based on the rate of NADPH consumption and the amount of enzyme used.

Conclusion and Future Directions

The discovery of SNO-CoA and its enzymatic regulation has unveiled a new layer of complexity in nitric oxide signaling and its interplay with cellular metabolism. The identification of SNO-CoA reductases and the SNO-CoA-utilizing enzyme SCAN has provided a mechanistic basis for the specificity and regulation of S-nitrosylation events.[5][7] These findings have profound implications for understanding the pathophysiology of metabolic diseases, neurodegenerative disorders, and cardiovascular conditions where aberrant NO signaling is implicated.[12][13]

For drug development professionals, the enzymes that regulate SNO-CoA metabolism, such as AKR1A1 and SCAN, represent novel therapeutic targets.[9][11] Modulating the activity of these enzymes could offer a new strategy to correct the nitroso-redox imbalances that contribute to disease. Future research will likely focus on elucidating the broader SNO-CoA-modified proteome, identifying additional SNO-CoA-dependent enzymes, and exploring the therapeutic potential of targeting this critical signaling nexus.

References

- 1. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Nitrosylation: A Radical Way to Protect the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Protein S-Nitrosylation in Mitochondrial Quality Control in Central Nervous System Diseases [aginganddisease.org]

- 5. Identification of S-nitroso-CoA reductases that regulate protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. An enzyme that selectively S-nitrosylates proteins to regulate insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Enzyme that Selectively S-nitrosylates Proteins to Regulate Insulin Signaling | December 05, 2023 | Harrington Discovery Institute at University Hospitals [harringtondiscovery.org]

- 10. An enzyme that selectively S-nitrosylates proteins to regulate insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ‘SNO’-Storms Compromise Protein Activity and Mitochondrial Metabolism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of cardiovascular cellular processes by S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

S-nitroso-coenzyme A in Yeast vs. Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-nitrosylation, the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol, is a critical post-translational modification that modulates protein function across all domains of life. S-nitroso-coenzyme A (SNO-CoA) has emerged as a key intermediate in this signaling pathway, acting as a transnitrosylating agent to modify target proteins. This technical guide provides an in-depth comparative analysis of the synthesis, degradation, and functional roles of SNO-CoA in the model eukaryote Saccharomyces cerevisiae (yeast) and in mammalian cells. We present a summary of quantitative data, detailed experimental protocols for the study of SNO-CoA and its targets, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating NO signaling and for professionals in drug development targeting pathways regulated by S-nitrosylation.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. Its biological effects are largely mediated through S-nitrosylation, a reversible post-translational modification of cysteine residues in proteins.[1] This process is not random; rather, it is a highly regulated and specific signaling mechanism. Low-molecular-weight S-nitrosothiols (SNOs), such as S-nitrosoglutathione (GSNO) and S-nitroso-coenzyme A (SNO-CoA), play a pivotal role as intermediates in the transfer of NO to proteins.[2][3]

Coenzyme A (CoA) is a central player in cellular metabolism, primarily known for its role in the transfer of acyl groups.[4] The discovery of SNO-CoA and its role in protein S-nitrosylation has unveiled a novel function for this ubiquitous molecule, linking cellular metabolism with NO signaling.[5][6] This guide explores the conserved and divergent aspects of SNO-CoA metabolism and function in yeast and mammalian cells, providing a framework for further investigation and therapeutic development.

Synthesis and Degradation of S-nitroso-coenzyme A

The intracellular concentration of SNO-CoA is tightly regulated by a balance between its formation and degradation. While the precise mechanisms of SNO-CoA synthesis are still under investigation, it is understood to be formed from the reaction of CoA with a nitrosylating agent. The degradation of SNO-CoA is enzymatically controlled by a class of enzymes known as SNO-CoA reductases.

SNO-CoA Reductases: Key Regulators of SNO-CoA Levels

A significant discovery has been the identification of specific enzymes that catalyze the reduction of SNO-CoA, thereby controlling the extent of SNO-CoA-mediated S-nitrosylation.[4] These enzymes are functionally analogous in yeast and mammals but are evolutionarily unrelated.[4]

-

In Yeast (S. cerevisiae): The primary enzyme responsible for SNO-CoA reduction is Alcohol dehydrogenase 6 (Adh6) .[4][5] This NADPH-dependent enzyme was previously an orphan enzyme with no known physiological substrate.[4] Deletion of the ADH6 gene in yeast leads to an increase in cellular S-nitrosylation, highlighting its crucial role in regulating SNO-CoA homeostasis.[5]

-

In Mammalian Cells: The mammalian functional analog of Adh6 is Aldo-keto reductase 1A1 (AKR1A1) .[4] Similar to Adh6, AKR1A1 is an NADPH-dependent reductase that efficiently metabolizes SNO-CoA.[4] This discovery has established a phylogenetically conserved mechanism for the regulation of protein S-nitrosylation mediated by SNO-CoA.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to SNO-CoA reductase activity and the effects of SNO-CoA on cellular S-nitrosothiol (SNO) levels in yeast and mammalian systems.

Table 1: Kinetic Parameters of S-nitroso-coenzyme A Reductases

| Organism | Enzyme | Substrate | Km (μM) | kcat (min-1) | Cofactor | Stoichiometry (Cofactor:SNO-CoA) | Reference |

| S. cerevisiae (Yeast) | Adh6 | SNO-CoA | 20.5 ± 1.8 | 627 ± 23.76 | NADPH | 1:1 | [4] |

| Mammalian | AKR1A1 | SNO-CoA | 20.5 ± 1.8 | 627 ± 23.76 | NADPH | 1:1 | [4] |

Table 2: Effects of SNO-CoA Reductase Deletion on S-nitrosothiol (SNO) Levels

| Organism | Genotype | Condition | Fold Increase in SNO-proteins | Reference |

| S. cerevisiae (Yeast) | adh6Δ | Hypoxia + 500 µM Nitrite | ~2.5 | [4] |

| Mouse (Kidney) | Akr1a1-/- | Endogenous | Increased SNO-GAPDH | [4] |

Biological Roles of S-nitroso-coenzyme A

SNO-CoA acts as a transnitrosylating agent, transferring its NO group to cysteine residues on target proteins, thereby modulating their function. This SNO-CoA-mediated S-nitrosylation has been shown to play a significant role in metabolic regulation in both yeast and mammals.

Regulation of Metabolism in Yeast

In yeast, Adh6-regulated, SNO-CoA-mediated S-nitrosylation has a direct impact on sterol biosynthesis.[5][6]

-

Target: Acetoacetyl-CoA thiolase (Erg10) is a key enzyme in the mevalonate pathway, which is responsible for sterol biosynthesis.

-

Effect: S-nitrosylation of Erg10 by SNO-CoA inhibits its enzymatic activity.[4]

-

Regulation: Adh6 protects Erg10 from this inhibitory S-nitrosylation by reducing SNO-CoA levels.[5] Deletion of ADH6 leads to increased SNO-Erg10 and altered sterol metabolism.[4]

Regulation of Metabolism and Signaling in Mammalian Cells

In mammals, the SNO-CoA/AKR1A1 system is implicated in a broader range of metabolic and signaling pathways.

-

Cholesterol Homeostasis: AKR1A1 (also referred to as SCoR2) regulates cholesterol levels by controlling the S-nitrosylation of proprotein convertase subtilisin/kexin type 9 (PCSK9).[7] Inhibitory S-nitrosylation of PCSK9 reduces its secretion, leading to lower serum cholesterol.[7]

-

Insulin Signaling: A recently identified enzyme, SNO-CoA-assisted nitrosylase (SCAN), utilizes SNO-CoA as a cofactor to S-nitrosylate multiple proteins, including the insulin receptor (INSR) and insulin receptor substrate 1 (IRS1).[8] This S-nitrosylation attenuates insulin signaling, and increased SCAN activity is associated with insulin resistance in obesity.[8]

-